2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a compound characterized by a unique arrangement of functional groups, including an imidazole ring, a thiadiazole ring, and an acetamide group. These structural features make it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step synthetic routes:
Synthesis of intermediate imidazole: : Starting from commercially available materials, imidazole derivatives can be synthesized via cyclization reactions.
Introduction of the thiadiazole group: : Using thiadiazole precursors under controlled conditions to introduce the thiadiazole ring.
Final coupling and acetamide formation: : The intermediate compounds are then coupled under suitable conditions to introduce the acetamide group, often using coupling agents like EDC or DCC.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions is crucial for maximizing yield and purity. Typically, automated synthesis platforms and high-throughput screening can be employed to streamline these processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitutions are common, given the presence of reactive sites on the imidazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: : Agents like H₂O₂ under mild to moderate temperatures.
Reduction: : LiAlH₄, typically in an anhydrous ether solvent.
Substitution: : Various halides and nucleophiles, often under acidic or basic conditions depending on the specific reaction.
Major Products Formed
The major products of these reactions often include derivatives where functional groups on the imidazole or thiadiazole rings are modified, resulting in compounds with altered biological or chemical properties.
Scientific Research Applications
This compound is utilized in several research domains:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its interactions with biological macromolecules, particularly enzymes and receptors.
Medicine: : Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Utilized in material science for developing novel polymers and other advanced materials.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with specific molecular targets such as enzymes, where it can act as an inhibitor or activator. Its mechanism of action typically involves binding to active sites on these enzymes, thereby modulating their activity. The pathways involved often include signal transduction and metabolic pathways crucial for cellular function.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole
N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
Compared to these similar compounds, 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research applications.
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S2/c1-12-4-6-14(7-5-12)15-10-19-18(23(15)8-9-25-3)26-11-16(24)20-17-22-21-13(2)27-17/h4-7,10H,8-9,11H2,1-3H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLZVTPQJQLFFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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